(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
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Description
(1R,3r,5S)-9-Benzyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound that features a benzyl group attached to a nitrogen atom within a bicyclo[331]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the formation of the bicyclic core followed by the introduction of the benzyl group. One common method involves the use of a Diels-Alder reaction to construct the bicyclic framework, followed by functionalization steps to introduce the hydroxyl and benzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous
Properties
IUPAC Name |
(1S,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11H2/t13-,14+,15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAGSRDCXSVFLX-YIONKMFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)N2CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216665 |
Source
|
Record name | 9-exo-9-(Phenylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2291-60-3 |
Source
|
Record name | 9-exo-9-(Phenylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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